![molecular formula C23H21N3O3S2 B2653330 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850911-03-4](/img/structure/B2653330.png)
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, also known as DMF-10, is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling and glucose metabolism, and its inhibition has been proposed as a therapeutic strategy for the treatment of type 2 diabetes and obesity. DMF-10 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are the focus of
Mécanisme D'action
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a competitive inhibitor of PTP1B, which means that it binds to the active site of the enzyme and prevents it from dephosphorylating its substrates. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which promotes glucose uptake and metabolism in skeletal muscle and adipose tissue. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide also modulates the expression of key genes involved in glucose and lipid metabolism, such as GLUT4, PPARγ, and FAS, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its PTP1B inhibitory activity, N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been reported to inhibit other protein tyrosine phosphatases, such as SHP-1 and SHP-2, and to activate protein tyrosine kinases, such as JAK2 and EGFR. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has also been shown to modulate the activity of AMPK, a key regulator of energy metabolism, and to increase the expression of UCP1, a marker of brown adipose tissue activation. These effects may contribute to the metabolic benefits of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide observed in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with an IC50 value in the low nanomolar range. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has also been shown to have good pharmacokinetic properties in rodents, with a half-life of several hours and good oral bioavailability. However, N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has some limitations as well. It is a relatively complex molecule to synthesize, which may limit its availability and reproducibility. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide also has some off-target effects, such as the inhibition of SHP-1 and SHP-2, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide and its potential therapeutic applications. One area of interest is the optimization of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another area is the investigation of the molecular mechanisms underlying the metabolic effects of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide, such as the activation of brown adipose tissue and the modulation of energy expenditure. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide may also have applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the translation of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide into clinical trials for the treatment of type 2 diabetes and obesity is an exciting prospect for future research.
Méthodes De Synthèse
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide can be synthesized by a multistep process starting from 3,4-dimethyl-1,3-benzothiazol-2-amine and 4-bromo-N-methylbenzamide. The key step involves the formation of the benzothiazolylidene intermediate, which is then coupled with the sulfonamide group to give the final product. The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been optimized for high yield and purity, and the compound has been characterized by various spectroscopic and analytical techniques.
Applications De Recherche Scientifique
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibition by N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide has also been reported to reduce body weight and adiposity in obese mice, possibly through the activation of brown adipose tissue and the modulation of energy expenditure.
Propriétés
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-16-8-7-11-20-21(16)25(2)23(30-20)24-22(27)17-12-14-19(15-13-17)31(28,29)26(3)18-9-5-4-6-10-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKMGFMFVZZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
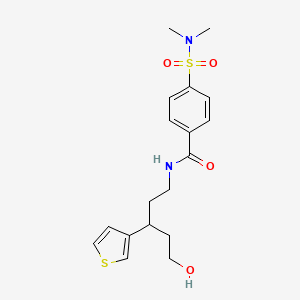
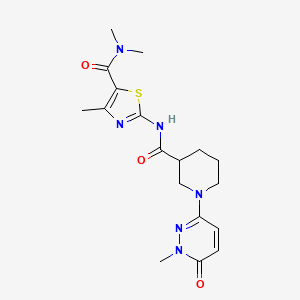

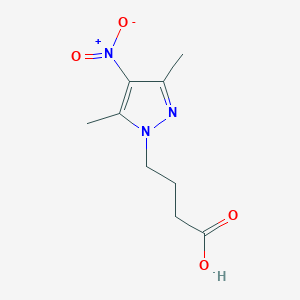
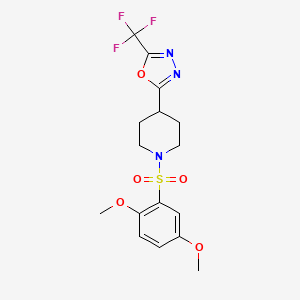
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)
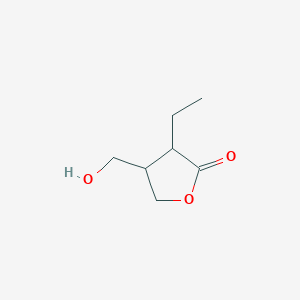


![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)
![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
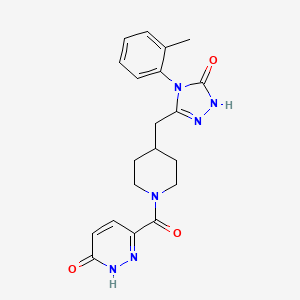
![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)